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Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and

pathological processes, making them significant targets for drug discovery and development.

Accurate quantification of protease activity is essential for understanding their function and for

screening potential inhibitors. This application note provides a detailed protocol for quantifying

the activity of trypsin-like serine proteases using the fluorogenic substrate, Rhodamine 110,

bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) dihydrochloride (BZiPAR).

The BZiPAR substrate is a non-fluorescent bis-amide derivative of rhodamine 110. Upon

enzymatic cleavage by trypsin-like proteases, the peptide chains are sequentially removed,

yielding a highly fluorescent rhodamine 110 product. The increase in fluorescence intensity is

directly proportional to the protease activity and can be quantified by creating a standard curve

using known concentrations of rhodamine 110. This method offers high sensitivity and a

continuous assay format suitable for high-throughput screening.[1][2]

Principle of the Assay
The BZiPAR assay relies on the enzymatic cleavage of a specific peptide sequence linked to a

fluorophore. The substrate, in its native state, is a bis-amide of rhodamine 110 and is non-
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fluorescent. Trypsin-like proteases recognize and cleave the peptide bonds, leading to the

sequential release of the peptide moieties. This process generates the fluorescent mono-amide

intermediate and finally the highly fluorescent rhodamine 110. The fluorescence of the final

product can be measured at an excitation maximum of approximately 496 nm and an emission

maximum of around 520 nm.[1][3] The rate of fluorescence increase is proportional to the

concentration of active protease in the sample.

Key Applications
Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for trypsin-like

proteases.

Drug Discovery: High-throughput screening of compound libraries to identify protease

inhibitors.

Quality Control: Assessing the activity of purified protease preparations.

Cell-Based Assays: BZiPAR has been reported to enter live cells, allowing for the

measurement of intracellular lysosomal protease activity.[4]

Experimental Protocols
Part 1: Preparation of a Rhodamine 110 Standard Curve
To accurately quantify the amount of product generated in the enzymatic reaction, a standard

curve must be prepared using a known concentration of the fluorescent product, rhodamine

110.

Materials:

Rhodamine 110 (high purity)

Anhydrous Dimethyl Sulfoxide (DMSO)

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

Black, flat-bottom 96-well microplate
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Microplate reader with fluorescence capabilities (Excitation: ~496 nm, Emission: ~520 nm)

Procedure:

Prepare a 1 mM Rhodamine 110 Stock Solution: Dissolve a known mass of rhodamine 110

in DMSO to create a 1 mM stock solution. For example, dissolve 0.37 mg of rhodamine 110

(MW: 366.80 g/mol ) in 1 mL of DMSO. Store this stock solution protected from light at

-20°C.

Prepare a 10 µM Working Solution: Dilute the 1 mM stock solution 1:100 in Assay Buffer to

create a 10 µM working solution.

Serial Dilutions: Perform a series of 2-fold serial dilutions of the 10 µM working solution in the

96-well plate.

Add 100 µL of Assay Buffer to wells A2 through A12.

Add 200 µL of the 10 µM rhodamine 110 working solution to well A1.

Transfer 100 µL from well A1 to A2, and mix thoroughly by pipetting up and down.

Continue this serial dilution across the plate to well A11. Do not add any rhodamine 110 to

well A12 (this will serve as the blank).

Measure Fluorescence: Place the microplate in a fluorescence plate reader and measure the

fluorescence intensity at an excitation of ~496 nm and an emission of ~520 nm.

Plot the Standard Curve: Subtract the fluorescence reading of the blank (well A12) from all

other readings. Plot the background-subtracted fluorescence intensity (Relative

Fluorescence Units, RFU) against the corresponding rhodamine 110 concentration (µM).

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the

fluorescence intensity, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

Part 2: Protease Activity Assay using BZiPAR
Materials:

BZiPAR substrate
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Anhydrous Dimethyl Sulfoxide (DMSO)

Trypsin (or other trypsin-like protease)

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

Black, flat-bottom 96-well microplate

Microplate reader with kinetic fluorescence reading capabilities

Procedure:

Prepare a 1 mM BZiPAR Stock Solution: Dissolve BZiPAR in DMSO to a final concentration

of 1 mM. Store protected from light at -20°C.

Prepare Enzyme and Substrate Working Solutions:

Dilute the BZiPAR stock solution in Assay Buffer to the desired final concentration (e.g.,

10 µM).

Prepare serial dilutions of the protease in Assay Buffer.

Set up the Reaction:

Add 50 µL of the protease dilutions to the wells of the 96-well plate. Include a no-enzyme

control (Assay Buffer only).

Initiate the reaction by adding 50 µL of the BZiPAR working solution to each well.

Measure Kinetic Fluorescence: Immediately place the plate in a microplate reader pre-set to

the reaction temperature (e.g., 37°C). Measure the fluorescence intensity every minute for

30-60 minutes (Excitation: ~496 nm, Emission: ~520 nm).

Calculate Protease Activity:

Determine the rate of reaction (Vo) in RFU/min from the linear portion of the kinetic curve

for each protease concentration.
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Convert the rate from RFU/min to µmol/min using the slope of the rhodamine 110 standard

curve.

Activity (µmol/min) = (ΔRFU/min) / slope of the standard curve

Part 3: Protease Inhibition Assay
Procedure:

Prepare Reagents: Prepare BZiPAR and protease working solutions as described in Part 2.

Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO, ensuring the

final solvent concentration does not affect enzyme activity).

Set up the Inhibition Reaction:

Add 40 µL of the protease solution to the wells.

Add 10 µL of the inhibitor dilutions to the wells. Include a no-inhibitor control (solvent only).

Incubate the protease and inhibitor for a pre-determined time (e.g., 15-30 minutes) at the

reaction temperature.

Initiate and Measure the Reaction:

Add 50 µL of the BZiPAR working solution to each well.

Measure the kinetic fluorescence as described in Part 2.

Calculate Percentage Inhibition:

Determine the rate of reaction for each inhibitor concentration.

Calculate the percentage of inhibition using the following formula:

% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value

(the concentration of inhibitor that causes 50% inhibition of the protease activity).
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Data Presentation
Table 1: Rhodamine 110 Standard Curve Data

Rhodamine 110
Concentration (µM)

Average Fluorescence
(RFU)

Standard Deviation

10.000 45,210 1,230

5.000 22,850 640

2.500 11,560 320

1.250 5,890 150

0.625 3,010 85

0.313 1,550 45

0.156 820 25

0.078 450 15

0.000 (Blank) 100 10

Note: This is example data. Actual fluorescence values will vary depending on the instrument

and settings.

Table 2: Trypsin Activity Data
Trypsin Concentration
(nM)

Reaction Rate (RFU/min)
Protease Activity
(pmol/min)

10.0 2,500 555.6

5.0 1,280 284.4

2.5 650 144.4

1.25 330 73.3

0.625 170 37.8

0.000 10 2.2
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Calculations are based on the example standard curve data.

Table 3: Trypsin Inhibition Data (Example Inhibitor)
Inhibitor Concentration
(µM)

Reaction Rate (RFU/min) % Inhibition

100.0 150 94.0

10.0 350 86.0

1.0 1,250 50.0

0.1 2,200 12.0

0.01 2,450 2.0

0.00 2,500 0.0

This data can be used to generate an IC50 curve.
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Caption: Principle of the BZiPAR protease assay.
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Standard Curve Preparation Workflow
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Caption: Workflow for generating a rhodamine 110 standard curve.
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Protease Inhibition Assay Workflow
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To cite this document: BenchChem. [Quantifying Protease Activity Using a BZiPAR Standard
Curve: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391866#quantifying-protease-activity-using-a-
bzipar-standard-curve]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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